The structure of MPOP-triflate consists of several key functional groups:
The specific arrangement of these groups within the molecule and their interactions with each other likely influences its chemical properties and potential applications []. However, detailed structural analysis regarding bond lengths, angles, or specific spatial conformations is not available in the openly accessible scientific literature.
-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, also known as MPB, is a valuable tool in research due to its ability to covalently label and crosslink biomolecules. The maleimide group on the molecule readily reacts with sulfhydryl (thiol) groups present in proteins and other biomolecules, forming stable thioether linkages. This property allows researchers to attach MPB to specific sites on proteins, enabling various downstream applications such as:
MPB's ability to label thiols can be exploited for cellular labeling and imaging applications. The molecule's positively charged pyridinium ring and lipophilic character facilitate its entry into living cells. Once inside, MPB reacts with intracellular thiols, labeling various cellular components, including proteins and glutathione. This property allows researchers to:
The versatile functional groups of MPB make it a valuable tool for bioconjugation and drug delivery applications. The maleimide group can be used to attach various biomolecules, drugs, or imaging probes to MPB, creating targeted conjugates. These conjugates can then be delivered to specific cells or tissues in the body, offering potential for:
Irritant